1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methyl-5-nitrobenzene
Description
The compound 1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methyl-5-nitrobenzene features a highly fluorinated aromatic scaffold with a nitro group, methyl substituent, and a phenoxy linkage. Its structure includes:
- 2,6-Difluoro-4-(trifluoromethyl)phenoxy group: This electron-withdrawing moiety enhances stability and resistance to metabolic degradation.
- 2-Fluoro-4-methyl-5-nitrobenzene core: The nitro group (-NO₂) is a strong electron-withdrawing substituent, while the methyl group (-CH₃) contributes to hydrophobic interactions.
Properties
Molecular Formula |
C14H7F6NO3 |
|---|---|
Molecular Weight |
351.20 g/mol |
IUPAC Name |
1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methyl-5-nitrobenzene |
InChI |
InChI=1S/C14H7F6NO3/c1-6-2-8(15)12(5-11(6)21(22)23)24-13-9(16)3-7(4-10(13)17)14(18,19)20/h2-5H,1H3 |
InChI Key |
RHPCZLFCWPKHSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation generally proceeds via:
- Synthesis of appropriately substituted nitro- and fluoro-aryl intermediates.
- Formation of the phenoxy linkage through nucleophilic aromatic substitution or Ullmann-type ether synthesis.
- Introduction of trifluoromethyl groups via electrophilic or nucleophilic trifluoromethylation.
- Final purification and characterization.
Key Synthetic Steps and Conditions
Preparation of Substituted Nitrofluorobenzenes
Starting materials such as 4-bromo-2-methyl-1-nitrobenzene or related halogenated nitrobenzenes are prepared or procured. For example, 4-bromo-2-methyl-1-nitrobenzene can be synthesized by bromination of 2-methyl-1-nitrobenzene under controlled conditions, followed by purification via chromatography or crystallization. Reaction conditions typically involve:
- Use of N,N-dimethylformamide (DMF) as solvent.
- Heating at approximately 110–145 °C for 1.5 to 2 hours.
- Use of bases such as pyrrolidine to facilitate substitution reactions.
This step yields intermediates that are crucial for subsequent ether formation.
Formation of the Phenoxy Ether Linkage
The phenoxy linkage is formed by reacting a substituted phenol derivative with a halogenated aromatic compound bearing fluorine and nitro substituents. The reaction commonly employs:
- A base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenol.
- An inert organic solvent such as toluene, dimethylformamide, or tetrahydrofuran.
- Heating under reflux or elevated temperatures to promote nucleophilic aromatic substitution.
The molar ratio of base to halogenated compound is critical and typically ranges from 1:1 to 3:1 to optimize yield and minimize side reactions.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at the 4-position of the phenoxy ring is introduced via:
- Electrophilic trifluoromethylation reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent (TMSCF3).
- Alternatively, nucleophilic trifluoromethylation using copper-mediated coupling with trifluoromethyl sources.
- Reaction conditions involve inert atmosphere, dry solvents, and controlled temperature (often room temperature to 80 °C).
This step requires careful optimization to avoid overreaction or decomposition.
Nitration and Final Functional Group Adjustments
The nitro group at the 5-position is introduced or retained from earlier steps. If nitration is necessary, it is performed using:
- Mixed acid nitration (e.g., nitric acid and sulfuric acid) under controlled temperature to avoid over-nitration.
- Alternatively, milder nitrating agents can be used to maintain selectivity.
Purification is then achieved by recrystallization or chromatographic techniques.
Representative Reaction Scheme (Summary)
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | Halogenated nitrobenzene + base | DMF, 110–145 °C, 1.5–2 h | Substituted nitrofluorobenzene intermediate |
| 2 | Substituted phenol + intermediate | Base (K2CO3), toluene or DMF, reflux | Formation of phenoxy ether linkage |
| 3 | Phenoxy intermediate + CF3 source | Cu-mediated or electrophilic trifluoromethylation, inert atmosphere, RT–80 °C | Introduction of trifluoromethyl group |
| 4 | Nitration (if needed) | Mixed acid or mild nitration, controlled temp | Final nitro-substituted product |
Reaction Optimization and Environmental Considerations
- The molar ratio of base to halogenated intermediate is optimized between 1:1 and 3:1 to balance reaction rate and selectivity.
- Solvent choice is critical; inert aromatic solvents like toluene or xylene are preferred for their stability and ease of removal.
- Some processes are carried out solvent-free or with minimal solvent to reduce environmental impact.
- Work-up procedures may include aqueous quenching, extraction, and chromatographic purification.
- The process aims to minimize hazardous waste and improve atom economy.
Analytical and Purity Data
- Purity is confirmed by NMR spectroscopy (1H, 13C, 19F), mass spectrometry (MS), and chromatographic methods (HPLC, LC-MS).
- Typical yields range from moderate to high (40–90%), depending on step and optimization.
- Reaction times vary from 1.5 hours to several hours depending on step and scale.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Base to halogenated compound ratio | 1:1 to 3:1 | Affects yield and selectivity |
| Solvent | DMF, toluene, THF, or solvent-free | Solvent choice impacts environmental footprint |
| Temperature | 110–145 °C for substitution; RT–80 °C for trifluoromethylation | Controlled heating for optimal reaction rate |
| Reaction time | 1.5–4 hours | Step-dependent |
| Purification | Chromatography, recrystallization | Ensures high purity |
| Yield | 40–90% | Dependent on optimization |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The presence of electron-withdrawing groups (nitro, trifluoromethyl, and fluorine) activates the aromatic ring for SNAr reactions. Key findings:
Mechanistic insight: The nitro group at position 5 and trifluoromethyl group at position 4 create a strongly electron-deficient environment, favoring SNAr at position 2 (fluoro) or position 6 (difluoro-phenoxy ring). Steric bulk from the trifluoromethyl group limits reactivity at position 4 .
Nitro Group Reduction
The nitro group undergoes selective reduction under controlled conditions:
Applications: The resulting amine serves as a precursor for diazotization or coupling reactions in pharmaceutical intermediate synthesis .
Catalytic Coupling Reactions
The nitro and fluorine substituents enable cross-coupling via transition-metal catalysis:
Limitations: Steric hindrance from the trifluoromethyl group reduces coupling efficiency at position 4 .
Electrophilic Aromatic Substitution (EAS)
Despite electron withdrawal, limited EAS reactivity occurs under forcing conditions:
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | No additional nitration observed | – | |
| Sulfonation | Oleum, 60°C, 8 h | Trace sulfonation at position 3 | <5% |
Rationale: Extreme electron deficiency deactivates the ring toward further electrophilic attack .
Photochemical and Thermal Stability
Comparative Reactivity Table
The compound’s reactivity differs markedly from structurally similar molecules:
Scientific Research Applications
1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methyl-5-nitrobenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Medicine: Research into its potential as a drug candidate for various diseases is ongoing.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methyl-5-nitrobenzene involves its interaction with specific molecular targets. For example, compounds with similar structures have been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Critical Notes
Synthetic Challenges : Multiple fluorine atoms (e.g., 2,6-difluoro) require precise regioselective reactions, as seen in and .
Bioactivity Hypotheses : The nitro group may act as a leaving group or participate in redox cycling, analogous to nitroaromatic herbicides .
Patent Relevance : Complex fluorinated structures in and suggest industrial interest in similar compounds for advanced materials or pharmaceuticals.
Biological Activity
1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methyl-5-nitrobenzene is a fluorinated aromatic compound with potential applications in medicinal chemistry and agrochemicals. Its complex structure includes multiple fluorine atoms, which can enhance biological activity through various mechanisms. This article explores the biological activity of this compound, including its pharmacological effects, mechanism of action, and relevant case studies.
- Chemical Formula : C₁₄H₇F₆N₃O₃
- Molecular Weight : 351.201 g/mol
- CAS Number : 2244085-94-5
- Purity : 95% .
Fluorinated compounds often exhibit increased lipophilicity and metabolic stability. The presence of trifluoromethyl and difluorophenyl groups may influence the compound's interaction with biological targets, such as enzymes and receptors. Studies have shown that the incorporation of trifluoromethyl groups can significantly enhance the potency of compounds against various biological targets by improving binding affinity and selectivity .
Pharmacological Effects
Research indicates that compounds similar to 1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methyl-5-nitrobenzene exhibit various biological activities:
- Antimicrobial Activity : Fluorinated compounds have been studied for their potential as antimicrobial agents. The introduction of fluorine atoms can enhance the lipophilicity of molecules, facilitating better membrane penetration and increased efficacy against bacterial strains.
- Anti-inflammatory Properties : Some studies suggest that fluorinated derivatives may modulate inflammatory pathways, potentially acting as inhibitors of pro-inflammatory cytokines.
Case Studies
- Antimicrobial Efficacy : A study evaluated several fluorinated phenols, including those with similar structures to the target compound, demonstrating significant antimicrobial activity against resistant strains of bacteria . The results indicated that modifications in the fluorine substitution pattern could lead to enhanced activity.
- Cytotoxicity Assessment : In vitro assays conducted on cell lines showed that certain fluorinated compounds exhibited cytotoxic effects at specific concentrations. For instance, a related compound demonstrated IC50 values indicating effective inhibition of cell proliferation in cancer cell lines .
- Enzyme Inhibition Studies : Research has highlighted the potential for these compounds to act as enzyme inhibitors. For example, studies on similar trifluoromethyl-substituted phenols revealed their ability to inhibit key enzymes involved in metabolic pathways .
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic strategies are recommended for preparing 1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methyl-5-nitrobenzene, and how do reaction parameters influence yield?
Answer:
The synthesis of this compound involves sequential functionalization of the benzene core. Key steps include:
- Nitro Group Introduction: Controlled nitration under acidic conditions to prevent over-nitration or ring decomposition. For example, nitration of fluorinated intermediates (e.g., 5-fluorobenzene derivatives) using HNO₃/H₂SO₄ at 0–5°C to direct nitro group placement .
- Phenoxy Coupling: Ullmann or nucleophilic aromatic substitution (SNAr) reactions between halogenated intermediates (e.g., 2,6-difluoro-4-trifluoromethylphenol) and fluoronitrobenzene derivatives. Catalysts like CuI and ligands (1,10-phenanthroline) enhance coupling efficiency .
- Critical Parameters:
- Solvent Choice: Polar aprotic solvents (DMF, DCM) improve solubility of fluorinated intermediates .
- Temperature: Reflux conditions (e.g., 80–110°C) optimize SNAr reactivity while minimizing side reactions .
- Catalysts: Use of DMF as a Lewis acid catalyst in thionyl chloride-mediated acylations improves chloride displacement efficiency .
Basic: How can researchers purify this compound to achieve >95% purity, and what analytical methods validate purity?
Answer:
Purification Methods:
- Column Chromatography: Use silica gel with hexane/ethyl acetate (gradient elution, 5:1 to 3:1) to separate nitro- and fluoro-containing byproducts .
- Recrystallization: Ethanol/water mixtures (7:3 v/v) exploit differential solubility of nitroaromatic compounds at low temperatures .
- Distillation: For intermediates like benzoyl chlorides, vacuum distillation removes excess thionyl chloride and solvents .
Analytical Validation:
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity. Adjust mobile phase (acetonitrile/water + 0.1% TFA) to resolve polar impurities .
- 19F NMR: Quantifies fluorine substitution patterns and detects residual fluorinated solvents (e.g., DCM-d₂) .
Advanced: What spectroscopic techniques resolve structural ambiguities in this compound, particularly substitution patterns?
Answer:
- 19F NMR Spectroscopy:
- Distinct chemical shifts for ortho- (δ = -110 to -120 ppm) and para-fluorine (δ = -95 to -105 ppm) in the trifluoromethylphenoxy group .
- Coupling constants (J = 8–12 Hz) confirm adjacent fluorine atoms in the 2,6-difluoro substituents .
- High-Resolution Mass Spectrometry (HRMS):
- Exact mass analysis (e.g., m/z 387.0125 for [M+H]⁺) verifies molecular formula (C₁₄H₇F₆NO₃) and detects nitro group fragmentation .
- X-ray Crystallography: Resolves steric effects from bulky substituents (e.g., trifluoromethyl) and validates dihedral angles between aromatic rings .
Advanced: How do electronic effects of substituents influence the compound’s reactivity in SNAr reactions?
Answer:
- Nitro Group: Strong electron-withdrawing effect activates the benzene ring for SNAr at the para position to the nitro group. Meta-directing nature of -NO₂ must be counterbalanced by fluorine’s ortho/para-directing effects .
- Trifluoromethyl Group: -CF₃ stabilizes intermediates via inductive effects, lowering activation energy for displacement reactions. However, steric hindrance may reduce reactivity at crowded positions .
- Fluorine Substituents: Fluorine’s electronegativity enhances ring activation but can deactivate adjacent positions. Computational modeling (DFT) predicts charge distribution to guide synthetic routes .
Advanced: How can researchers resolve contradictions in synthetic methodologies for analogous fluoronitroaromatic compounds?
Answer:
Case Study: Conflicting yields in benzoyl chloride synthesis (e.g., thionyl chloride in benzene vs. DCM):
- Root Cause Analysis:
- Resolution:
Advanced: What computational methods predict the compound’s stability and degradation pathways under acidic/basic conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
